molecular formula C9H14N6 B6300558 N-(4-Aminobenzyl)biguanide CAS No. 2247773-24-4

N-(4-Aminobenzyl)biguanide

Cat. No.: B6300558
CAS No.: 2247773-24-4
M. Wt: 206.25 g/mol
InChI Key: LKOZCPLGVMQJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Aminobenzyl)biguanide” is a chemical compound with the molecular formula C9H14N6 . It has a molecular weight of 206.25 . It is a white to yellow solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N6/c10-7-3-1-6 (2-4-7)5-14-9 (13)15-8 (11)12/h1-4H,5,10H2, (H6,11,12,13,14,15) . This indicates the presence of a benzene ring attached to a biguanide group.


Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 206.25 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Mechanism of Action

While the specific mechanism of action for “N-(4-Aminobenzyl)biguanide” is not available, biguanides in general are known for their antidiabetic and anticancer properties . They are believed to inhibit mitochondrial complex I, inducing energy stress and activating compensatory responses mediated by energy sensors .

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N6/c10-7-3-1-6(2-4-7)5-14-9(13)15-8(11)12/h1-4H,5,10H2,(H6,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOZCPLGVMQJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=C(N)N=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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